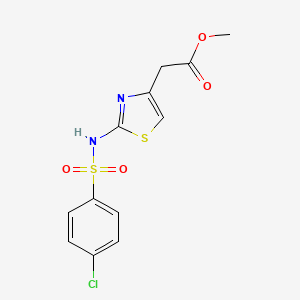

Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O4S2/c1-19-11(16)6-9-7-20-12(14-9)15-21(17,18)10-4-2-8(13)3-5-10/h2-5,7H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZSFYOFIWMFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature . This method ensures the formation of the desired thiazole derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that compounds with similar thiazole structures exhibit minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL against Mycobacterium tuberculosis .

Anticancer Potential

The sulfonamide moiety in this compound suggests potential as an anticancer agent. Sulfonamides have been studied for their ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. In vitro studies have shown that derivatives of thiazole can induce apoptosis in cancer cells, highlighting the therapeutic potential of Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-based compounds. The presence of the 4-chlorophenyl group enhances the biological activity of the compound by improving its binding affinity to target proteins involved in disease pathways. Research has shown that modifications to the thiazole ring can significantly affect the pharmacological profile of these compounds .

Anticonvulsant Activity

A study explored various thiazole derivatives for their anticonvulsant properties, revealing that certain structural modifications led to increased efficacy in seizure models. Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate was part of a broader investigation into thiazole-integrated compounds, with some analogues displaying median effective doses (ED50) as low as 18.4 mg/kg .

Antitubercular Properties

In another study focused on antitubercular activity, derivatives similar to Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate were synthesized and evaluated against Mycobacterium tuberculosis strains. The results indicated a significant correlation between structural features (like the sulfonamide group) and enhanced anti-tubercular activity, suggesting that this compound could be a lead candidate for further development .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death.

Pathways Involved: It can induce cell cycle arrest at the G2 phase and trigger apoptosis through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

- Fluorophenyl Analog : Methyl 2-(2-((4-fluorophenyl)sulfonamido)thiazol-4-yl)acetate (Ref: 10-F753092) differs only in the halogen substituent (F vs. Cl). The electron-withdrawing nature of fluorine may enhance metabolic stability compared to chlorine, though both compounds are discontinued, indicating similar viability challenges .

- Urea-Functionalized Derivatives : Ethyl esters with urea-linked phenyl groups (e.g., compounds 10d–10f in ) exhibit higher molecular weights (514–548 g/mol vs. ~340 g/mol for the target compound) due to bulkier substituents. These derivatives show high synthetic yields (89–93%) , suggesting robust reaction conditions that could inform optimization of the target compound’s synthesis.

Thiazole Core Modifications

- The target compound lacks this complexity, which may limit its bioactivity profile .

Ester Group Variations

- Sulfonylurea Herbicides : Metsulfuron methyl ester () shares a sulfonamide-ester backbone but uses a benzoate ester and triazine ring. The methyl acetate group in the target compound may confer distinct hydrolytic stability or solubility properties .

Research Findings and Implications

Electronic and Steric Effects

- Urea vs. Sulfonamide : Urea-containing derivatives (e.g., 10d–10f) exhibit higher molecular weights and polar surface areas, which could improve target binding in biological systems but reduce oral bioavailability compared to the simpler sulfonamide in the target compound .

Discontinued Status and Commercial Viability

- Both the target compound and its fluorophenyl analog are listed as discontinued , possibly due to niche applications, regulatory hurdles, or superior performance of alternative compounds (e.g., urea derivatives with demonstrated bioactivity).

Biological Activity

Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticonvulsant and anticancer properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of the 4-chlorophenylsulfonamide moiety significantly influences its biological activity. The thiazole ring contributes to the compound's ability to interact with various biological targets.

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives exhibit significant anticonvulsant properties. Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate has been evaluated in models such as the maximal electroshock (MES) and picrotoxin-induced seizures.

Key Findings:

- In a study involving thiazole derivatives, compounds with para-substituted phenyl groups showed enhanced anticonvulsant activity. Specifically, electron-withdrawing groups like chlorine increased efficacy .

- Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate exhibited a median effective dose (ED50) comparable to established anticonvulsants like ethosuximide .

Table 1: Anticonvulsant Activity of Thiazole Derivatives

| Compound Name | Structure | ED50 (mg/kg) | Model Used |

|---|---|---|---|

| Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate | Structure | XX | MES, PTZ |

| Compound A | Structure | YY | MES |

| Compound B | Structure | ZZ | PTZ |

Anticancer Activity

In addition to its anticonvulsant properties, methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate has shown promise in anticancer research. Thiazole derivatives are often evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxicity Evaluation : In vitro studies have indicated that thiazole-containing compounds can inhibit the growth of cancer cells, with IC50 values suggesting significant activity against A-431 and Jurkat cells .

- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with key proteins involved in apoptosis, primarily through hydrophobic interactions, enhancing their potential as therapeutic agents .

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate | A-431 | XX | Apoptosis |

| Compound C | Jurkat | YY | Cell Cycle Arrest |

| Compound D | HeLa | ZZ | Apoptosis |

Q & A

Basic: What are the common synthetic routes for Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate?

Methodological Answer:

A typical synthesis involves multi-step reactions starting with thiazole ring formation, followed by sulfonamide group introduction. For example, a related methyl ester derivative was synthesized by refluxing 2-(2-aminothiazol-4-yl)acetic acid with methanol and thionyl chloride (0°C to reflux), yielding a methyl ester product after solvent evaporation and trituration with diethyl ether . Key steps include:

- Thiazole core synthesis : Cyclization of thiourea derivatives with α-halo ketones.

- Sulfonamide coupling : Reaction of the thiazole intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Esterification : Acid-catalyzed esterification using methanol and thionyl chloride .

Basic: How is the compound characterized structurally?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., methyl ester at δ ~3.66 ppm, thiazole protons at δ ~6.71 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis : Validates purity and stoichiometry.

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

Critical parameters include:

- Temperature Control : Reflux conditions (e.g., 80°C) for sulfonamide coupling ensure complete reaction .

- Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates .

- Catalyst Use : Bases like triethylamine facilitate deprotonation during sulfonamide formation .

- Purification : Column chromatography or recrystallization removes byproducts. Contradictions in reported yields (e.g., 70–95%) may arise from variations in these parameters, requiring iterative optimization .

Advanced: How can computational tools resolve electronic and structural properties?

Methodological Answer:

- Wavefunction Analysis : Multiwfn calculates electrostatic potential maps, electron localization functions (ELF), and bond orders to predict reactivity and noncovalent interactions (e.g., sulfonamide hydrogen bonding) .

- Crystallography : SHELX refines X-ray diffraction data to determine 3D conformation, aiding in understanding steric effects of the 4-chlorophenyl group .

- Docking Studies : Molecular dynamics simulations model enzyme interactions (e.g., carbonic anhydrase inhibition) .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .

- Solubility Adjustments : Modify formulations with co-solvents (e.g., DMSO) to ensure uniform compound dissolution .

- Metabolic Stability Tests : LC-MS/MS quantifies degradation products in plasma to correlate bioactivity with stability .

Advanced: What mechanistic insights exist for this compound’s biological interactions?

Methodological Answer:

- Enzyme Inhibition : Biochemical assays (e.g., fluorescence quenching) reveal binding affinity to targets like carbonic anhydrase or cyclooxygenase-2 .

- Kinetic Studies : Measure values to compare inhibitory potency with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .

- Cellular Uptake : Radiolabeled analogs track intracellular accumulation via scintillation counting .

Basic: What analytical techniques confirm purity post-synthesis?

Methodological Answer:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies impurities .

- Melting Point Analysis : Sharp melting ranges (e.g., 139–140°C) indicate high crystallinity .

- TLC Monitoring : Silica gel plates with UV visualization ensure reaction progression .

Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-chlorophenyl with trifluoromethyl groups) and test cytotoxicity in vitro .

- Prodrug Strategies : Introduce hydrolyzable esters or amides to improve bioavailability .

- Click Chemistry : Azide-alkyne cycloaddition adds functional groups (e.g., PEG chains) for targeted delivery .

Advanced: How to analyze noncovalent interactions in crystal structures?

Methodological Answer:

- Hirshfeld Surface Analysis : Maps close contacts (e.g., C–H···O bonds between sulfonamide and ester groups) .

- QTAIM (Quantum Theory of Atoms in Molecules) : Identifies critical bond paths and electron density topology .

- Van der Waals Potential Maps : Visualize steric clashes or stabilizing interactions in packing diagrams .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of sulfonamide dust .

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.

- Waste Disposal : Neutralize acidic byproducts before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.